molecular formula C11H19NO2 B2514506 Ethyl 6-azaspiro[3.5]nonane-7-carboxylate CAS No. 2287260-92-6

Ethyl 6-azaspiro[3.5]nonane-7-carboxylate

Cat. No.: B2514506
CAS No.: 2287260-92-6
M. Wt: 197.278
InChI Key: HNHJOJYYGWNYOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-azaspiro[35]nonane-7-carboxylate is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-azaspiro[3.5]nonane-7-carboxylate typically involves the reaction of a suitable piperidine derivative with ethyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the ester linkage. The process can be summarized as follows:

    Starting Material: Piperidine derivative

    Reagent: Ethyl chloroformate

    Base: Triethylamine

    Solvent: Dichloromethane

    Temperature: Room temperature

    Reaction Time: Several hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-azaspiro[3.5]nonane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Nucleophiles such as amines or alcohols

Major Products Formed

    Oxidation: Carboxylic acids or ketones

    Reduction: Alcohols or amines

    Substitution: Various esters or amides

Scientific Research Applications

Ethyl 6-azaspiro[3.5]nonane-7-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme interactions and receptor binding.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 6-azaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target molecules. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate tert-butyl ester
  • tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate

Uniqueness

Ethyl 6-azaspiro[3.5]nonane-7-carboxylate is unique due to its ethyl ester group, which can influence its solubility and reactivity compared to similar compounds with different ester groups. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

ethyl 6-azaspiro[3.5]nonane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-2-14-10(13)9-4-7-11(8-12-9)5-3-6-11/h9,12H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNHJOJYYGWNYOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2(CCC2)CN1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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